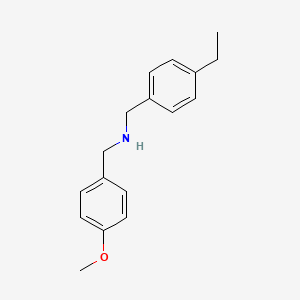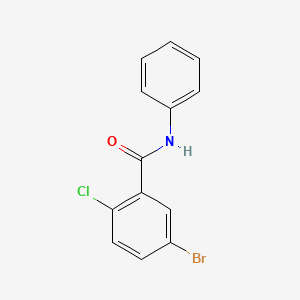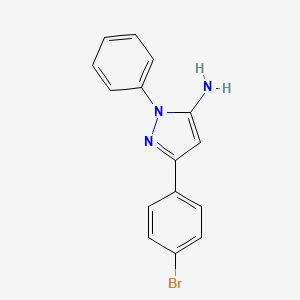
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound that has been synthesized and studied for its physical, chemical, and molecular structure properties. The focus on this compound stems from its interesting optical and electronic properties, which may have various applications in materials science and possibly in biomedicine, although the latter is not within the scope of this discussion.
Synthesis Analysis
The compound and its derivatives are typically synthesized through multi-step reactions involving the formation of pyrazole rings, followed by bromination and functionalization with phenyl groups. Techniques such as the Paal-Knorr reaction, Ullman coupling, and condensation reactions are commonly employed. These processes have been optimized for efficiency, yield, and selectivity, with some methods emphasizing green chemistry principles, using eco-friendly solvents and catalysts (Ö. Tamer et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives has been extensively characterized using X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopies. These studies reveal stable structures with significant intramolecular charge transfer, as indicated by HOMO-LUMO gap analyses, contributing to their potential nonlinear optical properties. Molecular docking studies also suggest interactions with biological molecules, although this aspect is outside our current focus (Kunqing Wen et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine are characterized by its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. Its bromophenyl group makes it a versatile precursor for further functionalization and cross-coupling reactions. The compound exhibits considerable stability and reactivity, making it suitable for various synthetic applications (M. Sathish et al., 2018).
Physical Properties Analysis
The physical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives include solvatochromic effects, indicating solvent-dependent changes in their optical properties. This is supported by photophysical studies showing variations in extinction coefficients and quantum yields across different solvents. These properties are crucial for applications in materials science, particularly in designing optical and electronic devices (P. Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives have been explored through studies on their reactivity patterns, electronic structures, and interaction mechanisms. These compounds exhibit notable electron donor capabilities and intramolecular charge transfers, contributing to their optical and electronic characteristics. Additionally, their interaction with various solvents and potential for forming cocrystals highlight their versatility in chemical applications (Y. Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Biological Activities of Pyrazoline Derivatives
- Application Summary: Pyrazolines and their derivatives, including those with a 4-bromophenyl group, have been studied for their biological and pharmacological activities. They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Results or Outcomes: The results vary depending on the specific biological activity being studied. For example, some pyrazoline derivatives have been found to inhibit the production of reactive oxygen species (ROS), which are linked to disease development .
2. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Application Summary: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat antimicrobial and anticancer drug resistance .
3. Use in Liquid Crystal Oligomers and Polymers
- Application Summary: A compound similar to “3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine”, specifically “3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, has been used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes: These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
4. Biological Activities on Rainbow Trout Alevins
- Application Summary: A newly synthesized pyrazoline derivative similar to “3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine” has been studied for its biological activities on rainbow trout alevins .
5. Use in Personal Protective Equipment
- Application Summary: A compound similar to “3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine”, specifically “3-(4-Bromophenyl)propionic acid”, is used in the production of personal protective equipment .
6. Use in Bromophenol Production
- Application Summary: Compounds similar to “3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine” may be used in the production of bromophenols . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
- Results or Outcomes: Bromophenols have a wide variety of biological, pharmaceutical, and technological applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHODSBVRNGXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360929 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
201735-04-8 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



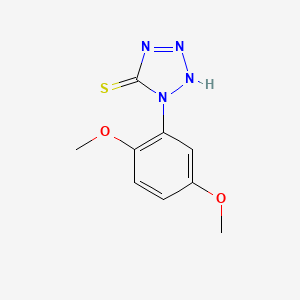
![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
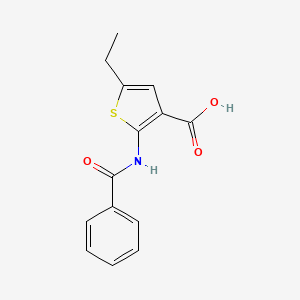

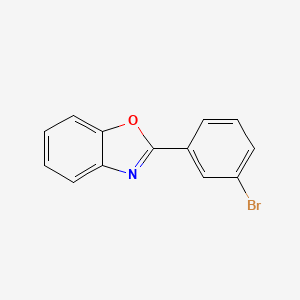
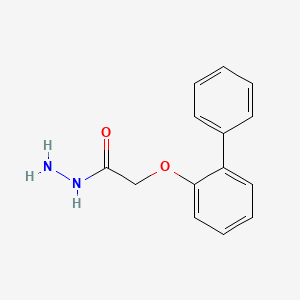
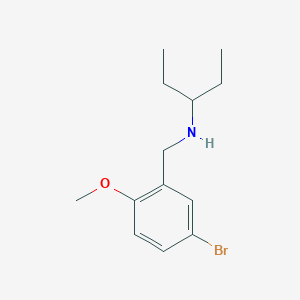
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)
